methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is a synthetic organic compound that features a thiophene ring substituted with a pyrrolidine moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. For instance, 2-bromothiophene can react with pyrrolidine in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and specificities with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(pyrrolidin-2-yl)furan-2-carboxylate hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 5-(piperidin-2-yl)thiophene-2-carboxylate hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is unique due to the combination of its thiophene ring and pyrrolidine moiety, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Properties
CAS No. |
2703780-49-6 |
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Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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